![molecular formula C10H11NO2 B3390649 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole CAS No. 1156704-67-4](/img/structure/B3390649.png)
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole
Overview
Description
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole is a heterocyclic compound that is widely used in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological systems.
Mechanism of Action
The mechanism of action of 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to activate certain GPCRs, leading to downstream signaling events.
Biochemical and Physiological Effects:
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been found to modulate GPCR signaling pathways, leading to changes in cellular behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole in lab experiments is its versatility. It can be used in a variety of assays to study different biological systems. However, one limitation is its potential toxicity. Care must be taken when handling the compound to avoid exposure.
Future Directions
There are many future directions for the use of 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole in scientific research. One area of interest is in the development of fluorescent probes for imaging biological systems. Another area is in the study of GPCR signaling pathways and their role in various diseases. Additionally, the compound may have potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole is a versatile compound that has many applications in scientific research. Its synthesis method is well established, and it has been found to exhibit various biochemical and physiological effects. While there are limitations to its use, its potential for future research is vast.
Scientific Research Applications
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole has been widely used in scientific research as a tool for studying various biological systems. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been used in the study of G protein-coupled receptor (GPCR) signaling pathways, as well as in the development of fluorescent probes for imaging biological systems.
properties
IUPAC Name |
3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-f]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h5-6,11H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUZODHMEHTFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole | |
CAS RN |
1156704-67-4 | |
Record name | 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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